N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-4-7-17(8-5-14)12-26-21-19(11-24-26)20(22-13-23-21)25-18-9-6-15(2)16(3)10-18/h4-11,13H,12H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANOWXGIZPEXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,5-diaminopyrazole and a suitable carbonyl compound.
Introduction of the 3,4-dimethylphenyl group: This step often involves a nucleophilic aromatic substitution reaction where the pyrazolo[3,4-d]pyrimidine core reacts with a 3,4-dimethylphenyl halide under basic conditions.
Attachment of the 4-methylbenzyl group: This can be accomplished through a reductive amination reaction where the intermediate product reacts with 4-methylbenzaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Findings from Comparisons
Substituent Effects on Activity :
- Halogenated Derivatives (e.g., S29) : Chloro and fluoro groups enhance target binding via electron-withdrawing effects but often correlate with poor pharmacokinetics (e.g., rapid clearance) .
- Methyl-Substituted Derivatives (e.g., Target Compound) : Methyl groups improve metabolic stability by reducing oxidative dealkylation susceptibility. However, reduced polarity may limit aqueous solubility .
- Bulkier Groups (e.g., PP1) : tert-Butyl groups in PP1 enhance kinase selectivity by occupying hydrophobic pockets in Src-family kinases .
Biological Activity: S29 demonstrates potent cytotoxicity in neuroblastoma models (SK-N-BE(2) cells) but requires graphene oxide (GO) nanocarriers to mitigate poor bioavailability . PP1’s tert-butyl group confers high selectivity for Src over other kinases, with minimal off-target effects .
Pharmacokinetic Considerations: Halogenated analogs (e.g., S29) often exhibit suboptimal PK profiles due to CYP450-mediated metabolism. Methyl groups in the target compound may reduce CYP interactions, extending half-life . Morpholinoethylthio groups (e.g., Compound 2e) enhance solubility via hydrogen bonding, a feature absent in the target compound .
Biological Activity
N-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core with two aromatic substituents: a 3,4-dimethylphenyl group and a 4-methylbenzyl group . Its molecular formula is , and it has a CAS number of 612524-15-9 . The structural features contribute to its interaction with various biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. It can act as an enzyme inhibitor or a receptor modulator , affecting various signaling pathways. The exact molecular targets are still under investigation but may include:
- Kinases : Potential inhibition of kinase activity could lead to anti-cancer effects.
- Receptors : Modulation of neurotransmitter receptors may indicate neuroprotective properties.
Antitumor Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have demonstrated:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 6.8 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | Caspase activation |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in preclinical studies. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications for conditions like arthritis and other inflammatory diseases.
- Cytokine Inhibition : Studies indicated a reduction in TNF-alpha and IL-6 levels in treated models.
Neuroprotective Effects
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class may possess neuroprotective properties. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Mechanisms : Inhibition of nitric oxide synthase and modulation of glutamate receptors have been observed.
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxicity with an IC50 ranging from 4.5 µM to 6.8 µM across different cell types.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers compared to controls.
Q & A
Basic: What are the standard synthetic routes for N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of phenyl hydrazine with carbonitriles or cyanothioacetamide derivatives under reflux in ethanol .
- Step 2: Alkylation or arylation at the N1 position using 4-methylbenzyl halides in solvents like dimethylformamide (DMF) with phase transfer catalysts (e.g., tetrabutylammonium bromide) .
- Step 3: Introduction of the 3,4-dimethylphenylamine group via nucleophilic substitution or Buchwald-Hartwig coupling .
Key Variables Affecting Yield:
| Condition | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 80–100°C | Higher yields at controlled reflux | |
| Solvent | DMF or acetonitrile | DMF improves solubility of intermediates | |
| Catalyst | Phase transfer catalysts (e.g., TBAB) | Increases reaction efficiency by 20–30% |
Basic: How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical?
Methodological Answer:
Structural elucidation relies on:
- 1H/13C NMR: Assigns substituent positions. For example, aromatic protons appear at δ 7.2–8.3 ppm, with NH signals near δ 9.4–11.8 ppm (DMSO-d6) .
- X-ray crystallography: Resolves 3D conformation, confirming dihedral angles between the pyrazolo[3,4-d]pyrimidine core and aromatic substituents .
- IR spectroscopy: Identifies NH stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Example NMR Data (Analogous Compound):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |
|---|---|---|---|
| Pyrazole H-2 | 8.30 | Singlet | |
| Aromatic H (4-methylbenzyl) | 7.38–7.96 | Doublet | |
| NH (pyrimidine) | 9.42 | Singlet |
Basic: What in vitro assays are used to evaluate its biological activity, and what targets are prioritized?
Methodological Answer:
- Kinase inhibition assays: Focus on Src, RET, or MAPK pathways using fluorescence polarization or ADP-Glo™ kits .
- Anticancer screening: MTT assays in triple-negative breast cancer (TNBC) or neuroblastoma cell lines (IC50 values typically <1 µM for active analogs) .
- Anti-inflammatory activity: COX-1/2 inhibition measured via prostaglandin E2 ELISA .
Key Targets and Activities (Analogous Compounds):
| Target | IC50 (µM) | Assay Type | Source |
|---|---|---|---|
| Src kinase | 0.003 | Fluorescence polarization | |
| RET kinase | 0.1 | ADP-Glo™ | |
| COX-2 | 0.5 | ELISA |
Advanced: How can conflicting biological activity data across studies be systematically analyzed?
Methodological Answer:
Conflicting results often arise from:
- Assay variability: Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or enzyme isoforms .
- Solubility issues: Use of DMSO vs. aqueous buffers alters compound bioavailability .
- Metabolic stability: Hepatic microsome assays (e.g., human vs. mouse) reveal species-specific degradation .
Resolution Strategy:
Validate activity in ≥3 cell lines.
Compare free vs. nanoparticle-encapsulated forms to assess delivery efficiency .
Use isothermal titration calorimetry (ITC) to confirm target binding affinity .
Advanced: What computational methods predict structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
- Docking studies (AutoDock Vina): Model interactions with ATP-binding pockets of kinases (e.g., Src or RET). Substituents at the 3-position enhance hydrophobic interactions .
- DFT calculations: Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- MD simulations: Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .
SAR Insights (Analogous Derivatives):
| Substituent | Target (IC50) | Effect | Source |
|---|---|---|---|
| 3-Phenylethynyl | Src (0.003 µM) | Enhances π-π stacking | |
| 4-Methylbenzyl | RET (0.1 µM) | Improves hydrophobic fit | |
| 3,4-Dimethoxyphenyl | COX-2 (0.5 µM) | Increases hydrogen bonding |
Advanced: How are purification challenges addressed for high-purity (>95%) compound isolation?
Methodological Answer:
- Recrystallization: Use acetonitrile or ethyl acetate/hexane mixtures; cooling rates <5°C/min reduce impurity trapping .
- Column chromatography: Optimize silica gel (200–300 mesh) with gradient elution (e.g., 0–50% ethyl acetate in hexane) .
- HPLC: C18 columns with 0.1% TFA in water/acetonitrile mobile phase (retention time ~12 min) .
Yield vs. Purity Trade-offs:
| Method | Purity (%) | Yield (%) | Source |
|---|---|---|---|
| Recrystallization | 95–98 | 60–70 | |
| Column Chromatography | 99 | 40–50 | |
| Preparative HPLC | >99 | 30–40 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
